N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide is a fused heterocyclic compound featuring a thieno[2,3-c]pyridine core. The structure includes a 6-acetyl group, a 3-cyano substituent, and a naphthalene-2-carboxamide moiety attached to the thienopyridine scaffold. The naphthalene group contributes to increased lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13(25)24-9-8-17-18(11-22)21(27-19(17)12-24)23-20(26)16-7-6-14-4-2-3-5-15(14)10-16/h2-7,10H,8-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDFDGMDLZVPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine core.
Introduction of the Acetyl and Cyano Groups: The acetyl and cyano groups are introduced through specific reactions, such as acetylation and cyanation, using reagents like acetic anhydride and cyanogen bromide.
Coupling with Naphthalene-2-carboxamide: The final step involves coupling the thieno[2,3-c]pyridine core with naphthalene-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
BI78640: N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-fluorophenyl)acetamide
- Key Differences: Substituent: The naphthalene-2-carboxamide group in the target compound is replaced with a 2-(4-fluorophenyl)acetamide moiety in BI78640. Molecular Weight: BI78640 has a lower molecular weight (357.40 g/mol) compared to the target compound (~386.46 g/mol, estimated), due to the smaller fluorophenyl group.
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 5)
- Core Structure: Features a thieno[2,3-b]pyridine core (vs. [2,3-c] in the target compound), altering the ring fusion position and electronic properties.
- Substituents: Includes a 4-methoxyphenyl group and ethoxycarbonyl moiety, which may confer distinct solubility and metabolic stability profiles compared to the acetyl and cyano groups in the target compound .
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}naphthalene-2-carboxamide is a complex organic compound belonging to the class of thienopyridines. Its structure features a thieno[2,3-c]pyridine core with multiple functional groups, including an acetyl group and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains. The mechanisms of action may involve:
- Disruption of bacterial cell wall synthesis
- Inhibition of metabolic pathways
These mechanisms are common among compounds with similar structural features. For example, derivatives of thienopyridine have been noted for their antibacterial properties in previous research .
Anticancer Activity
Compounds with thienopyridine structures have also been associated with anticancer effects. Research suggests that this compound may act on specific molecular targets within cancer cells. Potential pathways include:
- Induction of apoptosis
- Cell cycle arrest
These activities are crucial for the development of new anticancer therapies. Similar compounds have demonstrated the ability to downregulate key proteins involved in cell cycle regulation and promote apoptosis in cancer cells .
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of thienopyridine derivatives found that those with cyano and acetyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the role of these functional groups in increasing the compound's reactivity and biological effectiveness.
- Anticancer Mechanisms : In vitro studies on related compounds demonstrated that they could induce G2-M phase cell cycle arrest in various cancer cell lines. This was associated with decreased levels of cyclin-dependent kinase 1 (Cdk1) and increased apoptosis markers such as cleaved caspases .
Data Tables
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Acetylthieno[2,3-c]pyridine | Lacks cyano group | Antimicrobial properties |
| 4-Methylbenzamide | Simple amide structure | Moderate antibacterial activity |
| 5-Cyano-2-thiophenecarboxamide | Contains cyano group | Potential antitumor activity |
This table illustrates how variations in structure influence biological activity, emphasizing the unique properties of this compound due to its complex thienopyridine structure combined with multiple functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
